
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to specific cells, such as cancer cells. The compound’s structure includes a sequence of amino acids (glycine, phenylalanine, and glycine) and a glycolic acid moiety, which allows for its cleavage under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves multiple steps, including the coupling of amino acids and the incorporation of the glycolic acid moiety. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acids using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The amino acid residues can participate in substitution reactions, allowing for the modification of the compound’s structure
Common Reagents and Conditions
Cleavage Reagents: Acidic buffers or specific enzymes are used to cleave the linker.
Substitution Reagents: Peptide coupling reagents, such as carbodiimides, are commonly used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are essential for the targeted delivery of cytotoxic drugs in ADCs .
Wissenschaftliche Forschungsanwendungen
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is widely used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:
Chemistry: Used in the synthesis of complex molecules and the study of peptide chemistry.
Biology: Facilitates the targeted delivery of drugs to specific cells, aiding in the study of cellular processes.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Employed in the production of ADCs for clinical and commercial use
Wirkmechanismus
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody. The molecular targets include cancer cells, where the antibody binds to specific antigens, and the linker is cleaved, releasing the drug to exert its cytotoxic effects. The pathways involved include endocytosis and lysosomal degradation .
Vergleich Mit ähnlichen Verbindungen
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is unique due to its specific amino acid sequence and cleavable glycolic acid moiety. Similar compounds include:
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Lacks the deuterium labeling (d5) but has similar properties.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-GMP: A good manufacturing practice grade version of the compound.
This compound: A deuterium-labeled version for specific research applications
Eigenschaften
Molekularformel |
C28H36N6O10 |
|---|---|
Molekulargewicht |
621.6 g/mol |
IUPAC-Name |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
SODPQQOBNODMSG-SGOXPGCVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


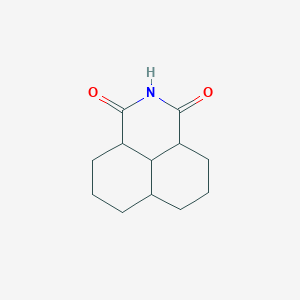
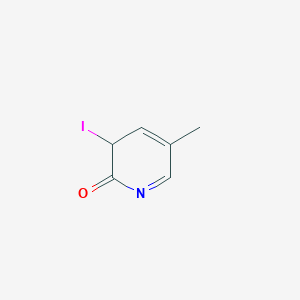
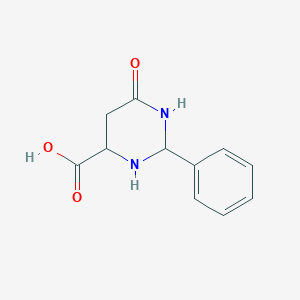
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
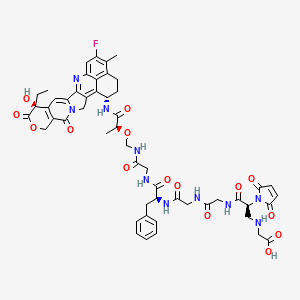
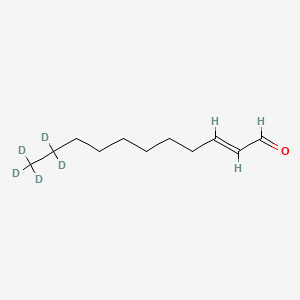


![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3R,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12362683.png)

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

